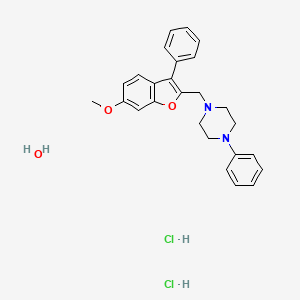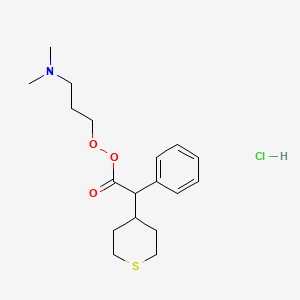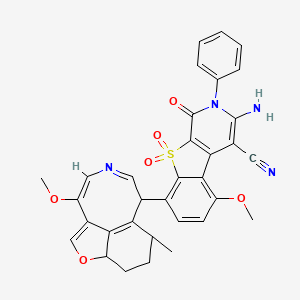
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- typically involves multi-step organic reactions. Common starting materials might include benzimidazole derivatives, furanyl compounds, and phenylpropyl groups. The reactions often require specific catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They might include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Applications in materials science and as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their diverse biological activities.
Furanyl compounds: Often used in pharmaceuticals and agrochemicals.
Phenylpropyl derivatives: Commonly found in various organic compounds with biological activities.
Uniqueness
The uniqueness of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- lies in its specific combination of functional groups, which might confer unique biological or chemical properties.
Properties
CAS No. |
72020-36-1 |
|---|---|
Molecular Formula |
C21H19N3O5S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-(3-phenylpropyl)-7-sulfamoylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C21H19N3O5S/c22-30(27,28)18-13-15(21(25)26)12-16-19(18)24(20(23-16)17-9-5-11-29-17)10-4-8-14-6-2-1-3-7-14/h1-3,5-7,9,11-13H,4,8,10H2,(H,25,26)(H2,22,27,28) |
InChI Key |
GAIQEODCSOWEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3S(=O)(=O)N)C(=O)O)N=C2C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


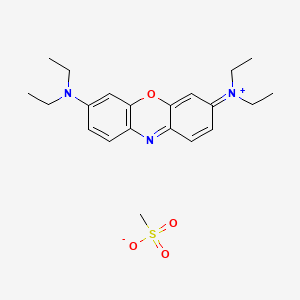

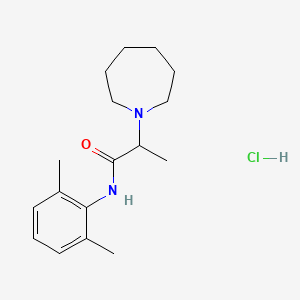
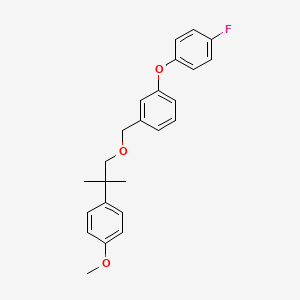
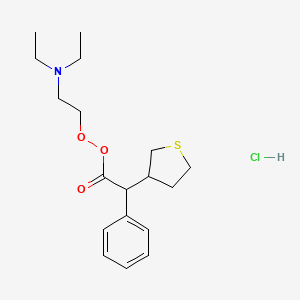
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)


![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
